![molecular formula C10H8BrNO3 B1415948 Methyl 2-bromo-6-cyano-3-methoxybenzoate CAS No. 1805491-05-7](/img/structure/B1415948.png)
Methyl 2-bromo-6-cyano-3-methoxybenzoate
Overview
Description
Methyl 2-bromo-6-cyano-3-methoxybenzoate (MBCM) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a colorless solid that is soluble in water and organic solvents. MBCM has been used in a variety of synthetic and analytical methods in both laboratory and industrial settings. It has been used to synthesize a number of compounds, including drugs and other compounds of biological interest. In addition, it has been used in a variety of analytical methods, such as chromatography, spectroscopy, and electrochemical methods.
Mechanism of Action
Methyl 2-bromo-6-cyano-3-methoxybenzoate acts as a nucleophile in a variety of reactions. It can react with electrophiles such as carbonyl compounds and halogenated compounds. It can also react with nucleophiles such as amines and carboxylic acids. In addition, it can act as a Lewis acid or a Bronsted acid in certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to inhibit the activity of certain hormones, such as melatonin. It has also been shown to have a variety of other physiological effects, including effects on blood pressure, heart rate, and respiration.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-6-cyano-3-methoxybenzoate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is a strong acid, and so it must be handled with care. Additionally, it is toxic and can cause skin and eye irritation if not handled properly.
Future Directions
Methyl 2-bromo-6-cyano-3-methoxybenzoate has a wide range of potential applications in the field of chemistry and biochemistry. It can be used in the synthesis of drugs and other compounds of biological interest. It can also be used in analytical methods, such as chromatography, spectroscopy, and electrochemical methods. Additionally, it can be used in the synthesis of peptides, proteins, and other biomolecules. It can also be used in the synthesis of polymers and other materials. Finally, it can be used to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Methyl 2-bromo-6-cyano-3-methoxybenzoate has been used in numerous scientific and research applications. It has been used in the synthesis of drugs and other compounds of biological interest. In addition, it has been used in a variety of analytical methods, such as chromatography, spectroscopy, and electrochemical methods. It has been used in the synthesis of peptides, proteins, and other biomolecules. It has also been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
methyl 2-bromo-6-cyano-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOFMUJYBBQXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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